molecular formula C14H18N4O B14443407 1-(p-Cyanophenyl)-3-(hexahydro-1H-azepin-1-yl)urea CAS No. 73953-72-7

1-(p-Cyanophenyl)-3-(hexahydro-1H-azepin-1-yl)urea

Katalognummer: B14443407
CAS-Nummer: 73953-72-7
Molekulargewicht: 258.32 g/mol
InChI-Schlüssel: HOBAYTHSJZLYOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(p-Cyanophenyl)-3-(hexahydro-1H-azepin-1-yl)urea is a synthetic organic compound that features a urea functional group It is characterized by the presence of a p-cyanophenyl group and a hexahydro-1H-azepin-1-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(p-Cyanophenyl)-3-(hexahydro-1H-azepin-1-yl)urea typically involves the reaction of p-cyanophenyl isocyanate with hexahydro-1H-azepin-1-amine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

For industrial-scale production, the synthesis might involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, specific temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(p-Cyanophenyl)-3-(hexahydro-1H-azepin-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized urea derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic applications.

    Medicine: Research may focus on its potential as a drug candidate for treating specific diseases.

    Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 1-(p-Cyanophenyl)-3-(hexahydro-1H-azepin-1-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(p-Cyanophenyl)-3-(piperidin-1-yl)urea: Similar structure with a piperidine ring instead of an azepine ring.

    1-(p-Cyanophenyl)-3-(morpholin-4-yl)urea: Contains a morpholine ring instead of an azepine ring.

Uniqueness

1-(p-Cyanophenyl)-3-(hexahydro-1H-azepin-1-yl)urea is unique due to the presence of the hexahydro-1H-azepin-1-yl group, which may impart distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

73953-72-7

Molekularformel

C14H18N4O

Molekulargewicht

258.32 g/mol

IUPAC-Name

1-(azepan-1-yl)-3-(4-cyanophenyl)urea

InChI

InChI=1S/C14H18N4O/c15-11-12-5-7-13(8-6-12)16-14(19)17-18-9-3-1-2-4-10-18/h5-8H,1-4,9-10H2,(H2,16,17,19)

InChI-Schlüssel

HOBAYTHSJZLYOL-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(CC1)NC(=O)NC2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.